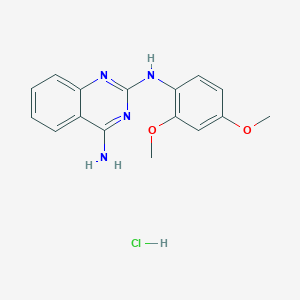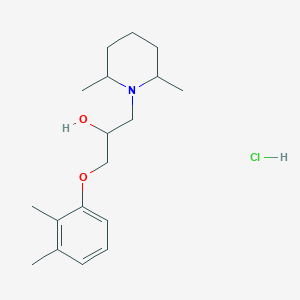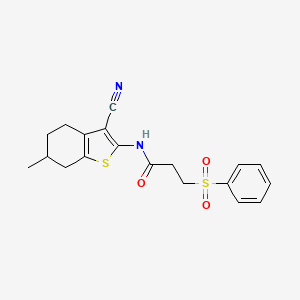
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2,4-Dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride (N2-DMQD) is a synthetic compound that has been studied extensively due to its potential applications in scientific research. N2-DMQD has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Anticancer Activity
DMQ has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific kinases and signaling pathways critical for cancer cell survival and proliferation. Researchers have explored DMQ derivatives as potential chemotherapeutic agents against various cancer types, including breast, lung, and colon cancers .
Antihypertensive Properties
Studies suggest that DMQ may have antihypertensive effects by modulating vascular tone and blood pressure regulation. It interacts with receptors involved in vasoconstriction and vasodilation, making it a candidate for managing hypertension .
Antimicrobial and Antifungal Activity
DMQ derivatives have demonstrated antimicrobial and antifungal properties. They inhibit bacterial and fungal growth by disrupting essential cellular processes. Researchers have investigated their potential as novel antibiotics and antifungal agents .
Analgesic Effects
DMQ may possess analgesic properties, making it relevant for pain management. By interacting with neurotransmitter receptors, it could alleviate pain signals and improve patient comfort .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. DMQ derivatives have been studied for their anti-inflammatory effects, potentially modulating inflammatory pathways and reducing tissue damage .
Antituberculosis Activity
Tuberculosis remains a global health concern. DMQ derivatives have exhibited activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers are exploring their potential as adjunct therapies or new antitubercular drugs .
Mechanism of Action
Target of Action
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has been identified as an antiparasitic and antibacterial compound . Its primary targets are the Plasmodium falciparum parasite, responsible for malaria, and various bacterial strains .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . In the case of Plasmodium falciparum, it disrupts the parasite’s life cycle, preventing it from causing malaria . For bacterial strains, it inhibits their growth, thereby acting as a potential antibacterial agent .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the targets, leading to their death .
Pharmacokinetics
The compound has been shown to have good solubility at ph 74, which suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of its targets. This leads to a decrease in the number of Plasmodium falciparum parasites and bacterial strains, thereby reducing the severity of the diseases they cause .
Action Environment
The efficacy and stability of N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organisms .
properties
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2.ClH/c1-21-10-7-8-13(14(9-10)22-2)19-16-18-12-6-4-3-5-11(12)15(17)20-16;/h3-9H,1-2H3,(H3,17,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROTWZHYVQOHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6480502.png)
![tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride](/img/structure/B6480504.png)
![{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride](/img/structure/B6480508.png)

![5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480527.png)
![N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B6480535.png)
![ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480541.png)
![ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480548.png)
![ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480559.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480573.png)
![5-(3,4-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6480575.png)
![4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol](/img/structure/B6480584.png)

![5-{1-[(4-bromo-2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide](/img/structure/B6480595.png)